Cas no 2229513-87-3 (4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)

4-{(tert-Butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is of interest in synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry, due to its stereogenic centers and functional group versatility. The Boc group enhances stability during reactions, while the hydroxyl and carboxyl moieties provide sites for further derivatization. Its structural complexity makes it valuable for constructing biologically active molecules or as an intermediate in asymmetric synthesis. The presence of both hydrophilic and hydrophobic groups allows for tailored solubility properties, facilitating its use in diverse reaction conditions.
4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid structure
2229513-87-3 structure
商品名:4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
CAS番号:2229513-87-3
MF:C16H23NO5
メガワット:309.357525110245
CID:6052694
PubChem ID:165658184

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
    • 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
    • EN300-1872404
    • 2229513-87-3
    • インチ: 1S/C16H23NO5/c1-15(2,3)22-14(20)17-12(10-16(4,21)13(18)19)11-8-6-5-7-9-11/h5-9,12,21H,10H2,1-4H3,(H,17,20)(H,18,19)
    • InChIKey: GAJAKJAQHGAMEU-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)(C)CC(C1C=CC=CC=1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 309.15762283g/mol
  • どういたいしつりょう: 309.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1872404-5.0g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
5g
$3687.0 2023-06-02
Enamine
EN300-1872404-0.25g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
0.25g
$1170.0 2023-09-18
Enamine
EN300-1872404-10g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
10g
$5467.0 2023-09-18
Enamine
EN300-1872404-1.0g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
1g
$1272.0 2023-06-02
Enamine
EN300-1872404-2.5g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
2.5g
$2492.0 2023-09-18
Enamine
EN300-1872404-0.5g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
0.5g
$1221.0 2023-09-18
Enamine
EN300-1872404-0.1g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
0.1g
$1119.0 2023-09-18
Enamine
EN300-1872404-10.0g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
10g
$5467.0 2023-06-02
Enamine
EN300-1872404-0.05g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
0.05g
$1068.0 2023-09-18
Enamine
EN300-1872404-5g
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid
2229513-87-3
5g
$3687.0 2023-09-18

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid 関連文献

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acidに関する追加情報

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic Acid: A Comprehensive Overview

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid, commonly referenced by its CAS number 2229513-87-3, is a complex organic compound with significant potential in various fields of chemistry and biology. This compound, characterized by its intricate molecular structure, has garnered attention due to its unique properties and versatile applications. Recent advancements in chemical synthesis and computational modeling have further illuminated its structural dynamics and functional capabilities, making it a subject of interest for researchers across disciplines.

The molecular structure of 4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid comprises several key functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a phenyl substituent. These groups contribute to the compound's reactivity and stability, making it amenable to a wide range of chemical transformations. The presence of the Boc group, in particular, is pivotal in peptide synthesis, where it serves as a temporary protective group for amino acids during the synthesis of complex polypeptides.

Recent studies have explored the role of this compound in drug discovery and development. Its ability to act as a precursor in the synthesis of bioactive molecules has been extensively documented. For instance, researchers have utilized this compound to synthesize novel analogs with potential anti-inflammatory and antioxidant properties. These findings underscore its importance in the field of medicinal chemistry, where the development of new therapeutic agents is a continuous endeavor.

In addition to its role in medicinal chemistry, 4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid has also found applications in materials science. Its unique physical properties, such as thermal stability and mechanical strength, make it a promising candidate for use in polymer synthesis. Recent advancements in polymer chemistry have highlighted its potential as a building block for high-performance materials, including biodegradable polymers and advanced composites.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to enhance yield and purity, ensuring that the compound can be produced on an industrial scale. The use of environmentally friendly solvents and catalysts has also been explored to align with green chemistry principles.

From an analytical standpoint, the characterization of 4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid has been facilitated by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring high-quality standards in its production.

In conclusion, 4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid, with its CAS number 2229513-87-3, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across medicinal chemistry, materials science, and polymer synthesis highlight its significance in contemporary scientific discourse. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future advancements in these fields.

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